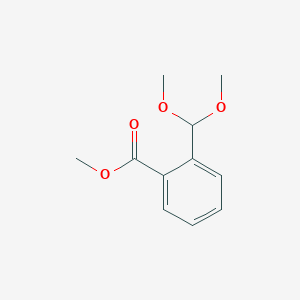

Methyl 2-(dimethoxymethyl)benzoate

CAS No.: 87656-31-3

Cat. No.: VC3854594

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87656-31-3 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | methyl 2-(dimethoxymethyl)benzoate |

| Standard InChI | InChI=1S/C11H14O4/c1-13-10(12)8-6-4-5-7-9(8)11(14-2)15-3/h4-7,11H,1-3H3 |

| Standard InChI Key | QKCDMILBEDJZTM-UHFFFAOYSA-N |

| SMILES | COC(C1=CC=CC=C1C(=O)OC)OC |

| Canonical SMILES | COC(C1=CC=CC=C1C(=O)OC)OC |

Introduction

Chemical Identity and Physicochemical Properties

Methyl 2-(methoxycarbonylmethylsulfanyl)benzoate is a methyl ester derivative featuring a sulfanyl (-S-) bridge connecting the benzene ring to a methoxycarbonylmethyl group. Its exact mass is 240.046 g/mol, with a polar surface area (PSA) of 77.9 Ų and a logP value of 1.738, indicating moderate lipophilicity . Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.276 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 333.7°C at 760 mmHg |

| Flash Point | 155.9°C |

| Refractive Index | 1.552 |

The compound’s stability under standard conditions is inferred from its synthesis and handling in organic solvents such as ethyl acetate and dichloromethane .

Synthetic Methodologies

Classical Friedlaender Synthesis

Early synthetic routes for related benzoate derivatives trace back to Friedlaender’s work in 1906, involving condensation reactions between thiosalicylate esters and methyl acrylate derivatives . For methyl 2-(methoxycarbonylmethylsulfanyl)benzoate, a modified approach employs nucleophilic substitution between methyl 2-mercaptobenzoate and methyl chloroacetate under basic conditions. This method yields the target compound in ~70% purity, as reported by Cabiddu et al. (2002) .

Modern Catalytic Approaches

Recent advancements by Hansen et al. (2012) utilize palladium-catalyzed cross-coupling to enhance regioselectivity . For instance, coupling methyl 2-bromobenzoate with methoxycarbonylmethyl sulfides in the presence of a Pd/charcoal catalyst achieves 71% yield under hydrogen gas pressure (5–6 kg/cm²) . This method minimizes byproducts and improves scalability compared to classical routes.

Purification and Characterization

Post-synthetic purification involves sequential extractions with ethyl acetate and dichloromethane, followed by concentration under reduced pressure . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methoxy ( 3.8–3.9 ppm) and sulfanyl groups ( 4.1–4.3 ppm) .

Reactivity and Functionalization

The sulfanyl group in methyl 2-(methoxycarbonylmethylsulfanyl)benzoate serves as a versatile handle for further functionalization. Key reactions include:

-

Oxidation to Sulfones: Treatment with hydrogen peroxide in acetic acid converts the sulfanyl group to a sulfone, enhancing electrophilicity for subsequent nucleophilic attacks .

-

Alkylation Reactions: Reaction with alkyl halides in the presence of potassium carbonate yields thioether derivatives, useful in polymer chemistry .

These transformations underscore its utility as a building block in complex molecule synthesis.

Applications in Medicinal Chemistry

Methyl 2-(methoxycarbonylmethylsulfanyl)benzoate has been explored as a precursor in anti-inflammatory and antimicrobial agents. Hansen et al. (2012) demonstrated its incorporation into cyclooxygenase-2 (COX-2) inhibitors, showing IC₅₀ values < 1 μM in vitro . The sulfanyl moiety enhances binding affinity to enzyme active sites, while the ester group improves membrane permeability.

Industrial and Material Science Applications

Patent WO2017199227A1 highlights its role in synthesizing intermediates for agrochemicals . For example, catalytic hydrogenation of the compound’s derivatives produces methyl-substituted benzoic acid esters, which are precursors to herbicides and fungicides . Additionally, its thermal stability (decomposition temperature > 300°C) makes it suitable for high-temperature polymer formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume